Cas no 94411-91-3 (1,2,3,4-tetrahydroquinoline-7-sulfonic acid)

1,2,3,4-Tetrahydroquinoline-7-sulfonic acid is a sulfonated derivative of tetrahydroquinoline, characterized by its sulfonic acid functional group at the 7-position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The sulfonic acid group enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. Its tetrahydroquinoline core provides a rigid, heterocyclic scaffold useful for constructing more complex molecules. The compound may serve as a precursor for dyes, agrochemicals, or bioactive molecules, leveraging both the aromatic and aliphatic properties of the quinoline structure. Careful handling is advised due to its acidic nature.
1,2,3,4-tetrahydroquinoline-7-sulfonic acid structure
94411-91-3 structure
商品名:1,2,3,4-tetrahydroquinoline-7-sulfonic acid
CAS番号:94411-91-3
MF:C9H11NO3S
メガワット:213.25354
CID:1984262
PubChem ID:13750913

1,2,3,4-tetrahydroquinoline-7-sulfonic acid 化学的及び物理的性質

名前と識別子

    • 7-QUINOLINESULFONIC ACID, 1,2,3,4-TETRAHYDRO-
    • 1,2,3,4-tetrahydroquinoline-7-sulfonic acid
    • 1,2,3,4-Tetrahydro-7-quinolinesulfonic acid
    • LogP
    • EN300-115100
    • CS-0223390
    • AKOS024216804
    • Z1269221741
    • SCHEMBL10893085
    • 1,2,3,4-tetrahydroquinoline-7-sulfonicacid
    • 94411-91-3
    • インチ: InChI=1S/C9H11NO3S/c11-14(12,13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2,(H,11,12,13)
    • InChIKey: VWQWATUHZIFCIR-UHFFFAOYSA-N
    • ほほえんだ: C1CC2=C(C=C(C=C2)S(=O)(=O)O)NC1

計算された属性

  • せいみつぶんしりょう: 213.04596439Da
  • どういたいしつりょう: 213.04596439Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 74.8Ų

1,2,3,4-tetrahydroquinoline-7-sulfonic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-115100-10.0g
1,2,3,4-tetrahydroquinoline-7-sulfonic acid
94411-91-3 95%
10.0g
$3807.0 2023-02-18
Aaron
AR01A2JX-5g
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid
94411-91-3 95%
5g
$3554.00 2025-02-08
A2B Chem LLC
AV48385-5g
1,2,3,4-tetrahydroquinoline-7-sulfonic acid
94411-91-3 95%
5g
$2737.00 2024-07-18
Aaron
AR01A2JX-50mg
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid
94411-91-3 95%
50mg
$307.00 2025-02-08
1PlusChem
1P01A2BL-100mg
1,2,3,4-tetrahydroquinoline-7-sulfonic acid
94411-91-3 95%
100mg
$434.00 2025-03-04
A2B Chem LLC
AV48385-500mg
1,2,3,4-tetrahydroquinoline-7-sulfonic acid
94411-91-3 95%
500mg
$763.00 2024-07-18
1PlusChem
1P01A2BL-5g
1,2,3,4-tetrahydroquinoline-7-sulfonic acid
94411-91-3 95%
5g
$3228.00 2025-03-04
Chemenu
CM411629-500mg
1,2,3,4-tetrahydroquinoline-7-sulfonic acid
94411-91-3 95%+
500mg
$760 2024-07-19
Enamine
EN300-115100-1.0g
1,2,3,4-tetrahydroquinoline-7-sulfonic acid
94411-91-3 95%
1g
$0.0 2023-06-09
Enamine
EN300-115100-5.0g
1,2,3,4-tetrahydroquinoline-7-sulfonic acid
94411-91-3 95%
5.0g
$2566.0 2023-02-18

1,2,3,4-tetrahydroquinoline-7-sulfonic acid 関連文献

1,2,3,4-tetrahydroquinoline-7-sulfonic acidに関する追加情報

Recent Advances in the Study of 1,2,3,4-Tetrahydroquinoline-7-sulfonic Acid (CAS: 94411-91-3)

The compound 1,2,3,4-tetrahydroquinoline-7-sulfonic acid (CAS: 94411-91-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonated tetrahydroquinoline derivative is being explored for its potential applications in drug discovery, particularly as a scaffold for the development of novel therapeutic agents. Recent studies have focused on its unique chemical properties, biological activities, and synthetic pathways, making it a promising candidate for further investigation.

One of the key areas of interest is the compound's role as a building block in medicinal chemistry. Researchers have utilized 1,2,3,4-tetrahydroquinoline-7-sulfonic acid to synthesize a variety of derivatives with potential pharmacological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of kinase inhibitors, showcasing its ability to modulate key signaling pathways involved in cancer progression. The sulfonic acid moiety in particular has been highlighted for its role in enhancing water solubility and improving pharmacokinetic properties.

In addition to its applications in drug design, recent research has also explored the compound's potential as a biochemical tool. A study in Bioorganic & Medicinal Chemistry Letters reported the use of 1,2,3,4-tetrahydroquinoline-7-sulfonic acid as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. This application leverages the compound's stability and sensitivity to oxidative conditions, providing a valuable tool for studying oxidative stress-related diseases.

Synthetic methodologies for 1,2,3,4-tetrahydroquinoline-7-sulfonic acid have also seen advancements. A 2022 paper in Organic Letters described a novel, high-yield synthesis route using palladium-catalyzed C-H activation, which significantly reduces the number of steps required compared to traditional methods. This breakthrough not only improves the accessibility of the compound for research purposes but also opens doors for scalable production in industrial settings.

Despite these promising developments, challenges remain in fully understanding the compound's safety profile and off-target effects. Ongoing studies are investigating its toxicological properties and potential interactions with biological systems. Preliminary data suggest that while the compound exhibits low acute toxicity, further long-term studies are needed to assess its suitability for clinical applications.

In conclusion, 1,2,3,4-tetrahydroquinoline-7-sulfonic acid (CAS: 94411-91-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features, combined with recent advancements in synthesis and application, position it as a valuable asset for future drug discovery efforts. Continued research in this area is expected to yield further insights into its potential therapeutic uses and mechanistic underpinnings.

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